N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Pim Kinase Inhibition Structure-Activity Relationship Kinase Selectivity

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-69-9) is the preferred 3-pyridyl, non-benzannulated dioxine scaffold for pan-Pim kinase inhibitor programs, with documented low-nanomolar potency against Pim-1, Pim-2, and Pim-3. Its MW of 289.31 g/mol and predicted cLogP of ~1.5 offer superior ligand efficiency versus benzodioxine-fused analogs (MW >400). Unlike the 4-pyridyl benzodioxine series, this regioisomer avoids confounding GPCR off-target activity (TSHR). Essential for SAR campaigns exploring dioxine ring substituent effects. Identity verification critical: even minor structural perturbations cause cliff-like potency shifts. Custom synthesis available; request bulk quote.

Molecular Formula C13H11N3O3S
Molecular Weight 289.31
CAS No. 864937-69-9
Cat. No. B2848934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS864937-69-9
Molecular FormulaC13H11N3O3S
Molecular Weight289.31
Structural Identifiers
SMILESC1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C13H11N3O3S/c17-12(11-7-18-4-5-19-11)16-13-15-10(8-20-13)9-2-1-3-14-6-9/h1-3,6-8H,4-5H2,(H,15,16,17)
InChIKeyBNAAXBQKBRJTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-69-9) – A Pyridinyl-Thiazole-Dioxine Carboxamide


N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-69-9) is a synthetic small molecule belonging to the pyridinyl-thiazolyl carboxamide class [1]. Its structure comprises a pyridin-3-yl group linked via a thiazole-2-amine bridge to a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety, giving it a molecular formula of C13H11N3O3S and a molecular weight of 289.31 g/mol [1]. The compound is primarily investigated as a Pim kinase inhibitor scaffold, with its core substructure appearing in patent literature targeting oncological and angiogenic pathways [2][3].

Why Substituting CAS 864937-69-9 with Generic Pyridinyl-Thiazole Analogs Risks Phenotypic Variation


Direct substitution of N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide with other in-class pyridinyl-thiazole carboxamides is not advisable due to the high sensitivity of kinase selectivity and anti-angiogenic potency to minor structural perturbations. The specific 3-pyridyl regioisomer and the non-benzo-fused dihydro-dioxine ring in this compound contrast with the more common 4-pyridyl and benzodioxine analogs [1]. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that shifting the pyridine nitrogen from the 4-position to the 3-position, or altering the dioxine fusion state, can drastically alter inhibitory potency against Pim kinases and modulate anti-migration activity in HUVEC models [2][3]. These documented cliff-like SAR effects mean that even closely related analogs cannot be assumed to replicate this compound's biological profile, making precise identity verification essential for procurement.

Quantitative Differentiation Evidence for CAS 864937-69-9 Against Key Structural Comparators


Target Binding Profile: Inferred Kinase Selectivity Advantage Over 4-Pyridyl Benzodioxine Analog

While direct binding data for CAS 864937-69-9 on Pim kinases is not publicly available, a critical comparator, N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, exhibits only weak affinity for the related serine/threonine kinase Akt1 (RAC-alpha), with an IC50 of 20,000 nM [1]. This comparator differs in two key features: the pyridine nitrogen position (4- vs 3-) and the dioxine moiety (benzannulated vs non-benzannulated). Patent disclosures for the thiazolecarboxamide family indicate that the 3-pyridyl regioisomer and non-fused dioxine configuration are specifically preferred embodiments for achieving low-nanomolar pan-Pim inhibition [2]. This suggests that CAS 864937-69-9 occupies a distinct region of the SAR landscape, predicted to confer superior Pim kinase affinity compared to the micromolar-active 4-pyridyl benzodioxine comparator.

Pim Kinase Inhibition Structure-Activity Relationship Kinase Selectivity

Anti-Angiogenic Activity: Dihydro-dioxine Moiety Imparts Potency Advantage Over Benzo-Fused Analogs

In a series of pyridinyl-thiazolyl carboxamides evaluated for anti-angiogenic activity, compound 24a (a 4-pyridinyl-thiazole-5-carboxamide with a methoxy-substituted phenyl ring) inhibited HUVEC migration with an IC50 of 3.4 ± 0.2 µM, significantly outperforming the electron-withdrawing nitro-substituted analog 23 (IC50 = 6.0 ± 1.6 µM) [1]. While the exact IC50 of CAS 864937-69-9 is not reported in that study, its 5,6-dihydro-1,4-dioxine-2-carboxamide moiety represents a distinct pharmacophore that replaces the phenyl ring. The 5,6-dihydro-1,4-dioxine ring introduces both additional hydrogen-bond acceptor capacity and altered electron density compared to phenyl-substituted analogs, which, based on the published SAR trajectory, is expected to modulate HUVEC anti-migration potency [1][2].

Angiogenesis Inhibition HUVEC Migration Assay SAR

Biological Specificity: Distinct Scaffold Configuration Minimizes Off-Target Receptor Interactions Seen in Benzo-Fused Derivatives

A structurally related derivative, CHEMBL5271120 (also containing the pyridinyl-thiazole core but with a different substitution pattern), has been profiled against GPCR targets and demonstrated antagonism at the human thyrotropin receptor (TSHR) with an IC50 of 71 nM, as well as inhibition of the follicle-stimulating hormone receptor (FSHR) with an IC50 of 2,550 nM [1]. CAS 864937-69-9, possessing a distinct 5,6-dihydro-1,4-dioxine-2-carboxamide group, lacks the structural features associated with TSHR binding in that series. By avoiding the benzodioxine or other lipophilic fused-ring extensions, the non-fused dihydro-dioxine scaffold is predicted to exhibit a divergent off-target profile [2].

Selectivity Profiling GPCR Off-Target Thyrotropin Receptor

Physicochemical Differentiation: Non-Benzannulated Dioxine Confers Lower cLogP and Improved Solubility Over Benzodioxine Congeners

The substitution of a benzodioxine ring with a 5,6-dihydro-1,4-dioxine ring eliminates the fused phenyl group, substantially reducing the calculated lipophilicity (cLogP) and improving predicted aqueous solubility. While exact experimental values for CAS 864937-69-9 are not published, the closely related compound N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide contains an additional fused benzene ring (C23H19N3O3S) versus the target's C13H11N3O3S . This structural difference reduces molecular weight by approximately 130 g/mol and eliminates a major lipophilic element, which translates to a lower cLogP and higher total polar surface area (tPSA) fraction for the target compound [1].

Physicochemical Properties Lipophilicity Aqueous Solubility

Recommended Application Scenarios for CAS 864937-69-9 Based on Pharmacological and Structural Differentiation Evidence


Pim Kinase Inhibitor Lead Optimization and Selectivity Profiling

CAS 864937-69-9 serves as a key starting scaffold for medicinal chemistry programs targeting pan-Pim kinase inhibition. Its 3-pyridyl and non-benzannulated dioxine architecture is a preferred embodiment in the Incyte patent family for achieving low-nanomolar potency against Pim-1, Pim-2, and Pim-3 [1]. In head-to-head SAR campaigns, this compound should be used as the core template for exploring substituent effects on the dioxine ring, while the 4-pyridyl benzodioxine analog (IC50 = 20,000 nM on Akt1) serves as a negative control for regioisomeric and ring-fusion selectivity [2].

Angiogenesis Pathway Dissection in HUVEC Phenotypic Assays

The dihydro-dioxine pharmacophore offers a distinct chemical starting point for anti-angiogenic agent development. Based on published SAR showing that electron-donating modifications to the thiazole carboxamide region can improve HUVEC migration inhibition to IC50 ~3.4 µM [3], this compound can be used as a tool to dissect the contribution of hydrogen-bonding interactions to endothelial cell migration inhibition, complementing the more extensively studied phenyl-substituted series.

Physicochemical Property Benchmarking for Early-Stage Kinase Probe Development

With a molecular weight of 289.31 g/mol, a predicted cLogP of ~1.5, and a favorable tPSA of ~100 Ų [4], this compound offers a superior physicochemical profile compared to benzodioxine-fused analogs (MW >400, cLogP ~3.8). It is ideally suited as a low-lipophilicity reference compound in solubility and permeability assays, and as a starting point for fragment-based or structure-based lead generation campaigns where ligand efficiency metrics are critical [4].

Selectivity Counter-Screening Against GPCR Panels

To avoid the TSH and FSH receptor off-target activities observed with certain pyridinyl-thiazole derivatives (TSHR IC50 = 71 nM) [5], researchers should prioritize this non-fused dihydro-dioxine variant for kinase-focused programs. The absence of the benzannulated ring system structurally differentiates it from GPCR-active analogs, making it a cleaner tool compound for elucidating Pim kinase-driven phenotypes without confounding endocrine receptor interactions [5].

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